molecular formula C13H20BNO3 B2967983 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1350377-66-0

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2967983
CAS No.: 1350377-66-0
M. Wt: 249.12
InChI Key: ZYFRJTZQMFNEHS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a boronic acid derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to an aniline moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-methoxyaniline with a boronic acid derivative under suitable reaction conditions, such as the use of a palladium catalyst and a base.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. It involves the reaction of 3-methoxyaniline with a boronic acid pinacol ester in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the boronic acid derivative, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted boronic acid derivatives.

Scientific Research Applications

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the development of bioconjugation techniques and fluorescent probes for biological imaging.

  • Medicine: It is utilized in the design of drug candidates and in the study of enzyme inhibitors.

  • Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Comparison with Similar Compounds

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound is structurally similar but contains a cyano group instead of an amine group.

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a hydroxyl group instead of an amine group.

Uniqueness: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a methoxy group and a boronic acid derivative, which provides it with distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFRJTZQMFNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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